2,3,5,6-テトラフルオロ-4-(トリフルオロメチル)安息香酸

説明

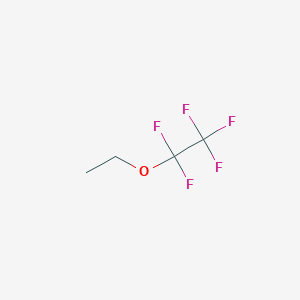

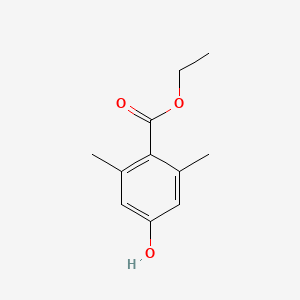

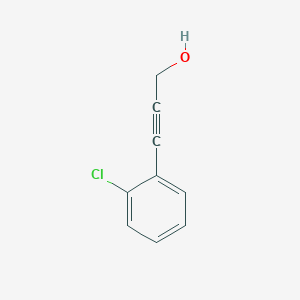

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid is a chemical compound with the molecular formula C8HF7O2 . It has a molecular weight of 262.08 g/mol . The compound is used in various chemical reactions due to its unique properties .

Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid is1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)2(5(3)11)8(13,14)15/h(H,16,17) . The compound’s structure includes a benzoic acid group with fluorine and trifluoromethyl substitutions . Chemical Reactions Analysis

While specific chemical reactions involving 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid are not detailed in the search results, it’s known that carboxylic acid groups can be converted to acyl chlorides for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 37.3 Ų and a complexity of 289 . It has one rotatable bond and nine hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 261.98647640 g/mol .科学的研究の応用

フッ素化ビルディングブロック

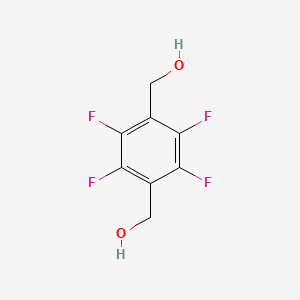

“2,3,5,6-テトラフルオロ-4-(トリフルオロメチル)フェノール”は、“2,3,5,6-テトラフルオロ-4-(トリフルオロメチル)安息香酸”と密接に関連する化合物であり、フッ素化ビルディングブロックとして使用されます . フッ素化化合物は、高い熱安定性と化学安定性などのユニークな特性を持っており、医薬品、農薬、材料科学などさまざまな分野で使用されています .

新規阻害剤の調製

“2,3,5,6-テトラフルオロ-4-ヒドロキシ安息香酸”は、ミツノブ反応によって、タンパク質ファルネシル転移酵素(FTase)およびゲラニルゲラニル転移酵素(GGTase)の新規阻害剤の調製に使用されてきました . これらの酵素は、タンパク質の翻訳後修飾に関与しており、癌を含むいくつかの疾患に関連付けられています .

リガンドの調製

“2,3,5,6-テトラフルオロ-4-ヒドロキシ安息香酸水和物”は、”メチル2,3,5,6-テトラフルオロ-4-オキシ安息香酸”などの新規リガンドの調製に使用できます . リガンドは、他の(通常はより大きな)分子に結合する分子であり、生化学や医薬品化学などの分野で非常に重要です .

臭素化化合物の合成

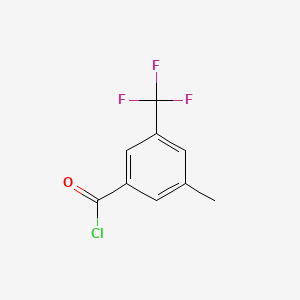

“2,3,5,6-テトラフルオロ-4-(トリフルオロメチル)安息香酸”と密接に関連する化合物である“2,3,5,6-テトラフルオロ-4-(トリフルオロメチル)ベンジルブロミド”は、臭素化化合物の合成に使用されます . 臭素化化合物は、難燃剤から医薬品まで、幅広い用途で使用されています .

生化学分析

Biochemical Properties

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes due to its fluorinated structure, which can interfere with enzyme-substrate interactions. The compound’s high electronegativity and ability to form hydrogen bonds make it a potent inhibitor of enzymes that rely on hydrogen bonding for their activity .

Cellular Effects

The effects of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid on cells are profound. It can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to changes in membrane fluidity and permeability . This disruption can affect various cellular processes, including signal transduction and metabolic pathways.

Molecular Mechanism

At the molecular level, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid can change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been shown to cause cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic effects, such as liver and kidney damage, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

Within cells and tissues, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is critical for its activity. The compound can localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its function and activity .

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)2(5(3)11)8(13,14)15/h(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDRQVXQXFLZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380254 | |

| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-22-8 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5216-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)